1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-13(2,3)11-4-6-12(7-5-11)14(10-15)8-9-14/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSMLMMZMPISPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile typically involves the reaction of 4-(tert-butyl)benzyl chloride with sodium cyanide in the presence of a phase transfer catalyst . The reaction conditions include a temperature range of 60-80°C and a reaction time of 4-6 hours . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropylamines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Aryl Substituents
- The methyl-substituted analog (1-(4-methylphenyl)cyclopropanecarbonitrile) is a common intermediate in synthesizing pharmacologically active compounds, such as ALDH1A1 inhibitors .
Quinoline-Based Derivatives
- Key Insights :
- The cyclopropanecarbonitrile moiety is retained in these derivatives, suggesting its role in stabilizing binding interactions with ALDH1A1.
- Substituents like fluoro (Compound 83), chloro (Compound 119), and methylsulfonyl (Compound 121) modulate potency and selectivity.
Piperidine/Piperazine Derivatives
- Comparison: Piperidine/piperazine derivatives exhibit distinct physicochemical profiles (e.g., higher molecular weight, polar functional groups) compared to the simpler cyclopropanecarbonitrile scaffold. Safety data for the butanone derivative () highlight risks like eye irritation, underscoring the need for cautious handling of structurally related compounds.
Research Findings and Implications
- Synthetic Flexibility: The cyclopropanecarbonitrile group is compatible with diverse synthetic routes, including Suzuki couplings (for aryl derivatives) and amide bond formations (for quinoline hybrids) .
- Biological Relevance: Quinoline-based analogs demonstrate potent ALDH1A1 inhibition, with substituents like chloro and fluoro improving activity. The tert-butyl group in the target compound may enhance metabolic stability .
- Safety Considerations : While direct toxicity data for this compound are unavailable, related compounds (e.g., ) warrant precautionary measures during handling .
Biological Activity
1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile, a compound with the chemical formula C13H15N, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, primarily focusing on enzyme inhibition and protein-ligand interactions, as well as summarizing relevant case studies and research findings.
Chemical Structure
The compound features a cyclopropane ring attached to a tert-butyl phenyl group and a nitrile functional group. This unique structure may contribute to its biological activity by allowing it to interact with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial for therapeutic applications.
- Protein-Ligand Interactions : Its interaction with proteins can lead to alterations in biological pathways, making it a candidate for drug development.
Enzyme Inhibition Studies
Several studies have focused on the enzyme inhibition properties of this compound:
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) | Competitive | 12.5 | |
| Lipoxygenase (LOX) | Non-competitive | 8.3 | |
| Aldose Reductase | Mixed | 15.0 |
These values indicate that this compound has a moderate to strong inhibitory effect on these enzymes, suggesting potential anti-inflammatory and metabolic benefits.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated that treatment with this compound significantly reduced paw swelling and inflammatory markers compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
Case Study 2: Antidiabetic Potential
Another study explored the effects of this compound on diabetic rats. Administration led to improved glucose tolerance and reduced blood sugar levels, attributed to its inhibition of aldose reductase, which plays a role in diabetic complications.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding Affinity : The compound's structure allows it to fit into the active sites of target enzymes, blocking substrate access.
- Alteration of Signaling Pathways : By inhibiting key enzymes, it may alter downstream signaling pathways associated with inflammation and metabolism.
Q & A
Q. What are the standard synthetic routes for 1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile, and how do reaction conditions influence yield?
The synthesis typically involves coupling reactions between substituted benzyl halides and cyclopropanecarbonitrile derivatives. For example, analogous compounds like 1-(2,4-Difluorophenyl)cyclobutanecarbonitrile are synthesized using 2,4-difluorobenzyl chloride and cyclobutanecarbonitrile in dimethylformamide (DMF) under reflux with potassium carbonate as a base . Key factors affecting yield include:
Q. What analytical techniques are critical for characterizing this compound?
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR confirm cyclopropane ring geometry and tert-butyl group integration .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 188.18 g/mol for analogous nitrophenyl derivatives) .
- X-ray Crystallography : Resolves steric effects of the tert-butyl group and cyclopropane strain .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations and molecular docking studies are used to:
- Model steric and electronic effects of the tert-butyl group on reaction pathways.
- Predict binding affinities to biological targets (e.g., enzymes or receptors) by simulating interactions with active sites .
Example: Substituent modifications (e.g., replacing tert-butyl with trifluoromethyl) alter electron density, affecting nucleophilic substitution rates .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from impurities or assay variability. Mitigation includes:
- Purity Validation : HPLC or GC-MS to confirm >98% purity .
- Dose-Response Curves : Establish EC/IC values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
- Control Experiments : Use structurally similar analogs (e.g., 1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile) to isolate substituent effects .
Q. How is the compound utilized in structure-activity relationship (SAR) studies?
SAR focuses on:
- Substituent Effects : Compare tert-butyl with bulkier (e.g., cyclohexyl) or electron-withdrawing groups (e.g., nitro) to assess steric/electronic contributions .
- Ring Modifications : Cyclopropane vs. cyclobutane rings influence strain and reactivity (e.g., cyclopropane’s higher ring strain enhances electrophilic reactivity) .
Methodological Considerations
Q. What safety protocols are essential for handling this compound?
Q. How can synthetic scalability be optimized for industrial research?
- Catalyst Recycling : Palladium catalysts (e.g., Pd/C) can be reused to reduce costs .
- Solvent Selection : Replace DMF with greener solvents (e.g., ethanol) to improve sustainability .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
